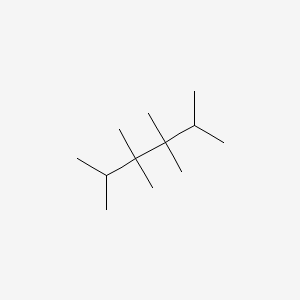
2,3,3,4,4,5-Hexamethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,4,4,5-Hexamethylhexane is an organic compound with the molecular formula C12H26 It is a branched alkane, characterized by its six methyl groups attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5-Hexamethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with methyl groups under controlled conditions. This process typically requires the use of strong acids or bases as catalysts to facilitate the addition of methyl groups to the hexane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions
2,3,3,4,4,5-Hexamethylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alkanes or other reduced forms.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
科学研究应用
2,3,3,4,4,5-Hexamethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of branched alkanes and their properties.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used as a solvent or as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 2,3,3,4,4,5-Hexamethylhexane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by specific reagents. The pathways involved depend on the type of reaction, such as oxidation, reduction, or substitution.
相似化合物的比较
2,3,3,4,4,5-Hexamethylhexane can be compared with other similar branched alkanes, such as:
- 2,2,3,4,5,5-Hexamethylhexane
- 2,2,3,3,4,5-Hexamethylhexane
These compounds share similar structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
52670-36-7 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC 名称 |
2,3,3,4,4,5-hexamethylhexane |
InChI |
InChI=1S/C12H26/c1-9(2)11(5,6)12(7,8)10(3)4/h9-10H,1-8H3 |
InChI 键 |
GRVNDHRZJGSRDC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)C(C)(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)

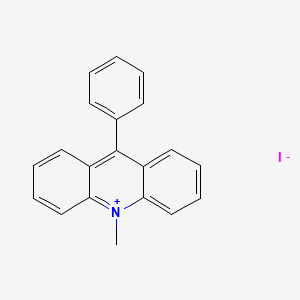
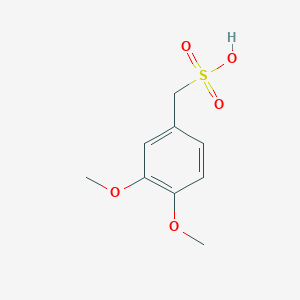
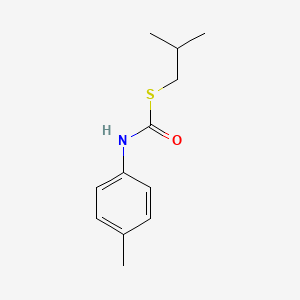
![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
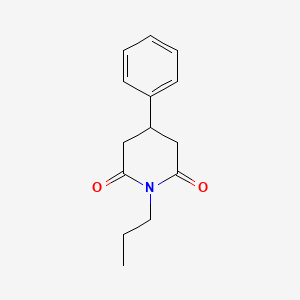
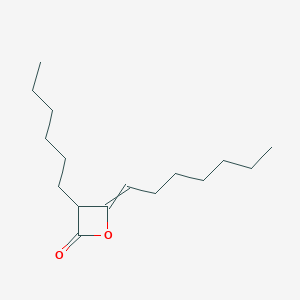



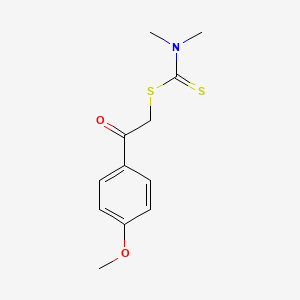
![N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine](/img/structure/B14643316.png)
